N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No.: 868368-55-2
Cat. No.: VC5155745
Molecular Formula: C15H10Cl2N2O2S
Molecular Weight: 353.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868368-55-2 |
|---|---|
| Molecular Formula | C15H10Cl2N2O2S |
| Molecular Weight | 353.22 |
| IUPAC Name | N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C15H10Cl2N2O2S/c16-10-6-7-11-14(13(10)17)19-15(22-11)18-12(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |
| Standard InChI Key | DHZHEDLEUWBMLI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Introduction
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound with a specific molecular structure, characterized by its benzothiazole core and phenoxyacetamide moiety. This compound is of interest in various chemical and pharmaceutical contexts due to its unique structural features.
Synthesis and Preparation
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide would typically involve reactions that form the benzothiazole ring and attach the phenoxyacetamide group. Common methods might include condensation reactions or coupling reactions, depending on the starting materials available.
Potential Applications
While specific applications for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide are not detailed in the search results, compounds with similar structures are often explored for their biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of a benzothiazole ring, known for its pharmacological importance, suggests potential uses in medicinal chemistry.
Biological Activity Table
| Compound Type | Potential Biological Activity |
|---|---|
| Benzothiazoles | Antimicrobial, antifungal, anticancer |
| Phenoxyacetamides | Various biological activities depending on the specific structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume